The compound (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid is a complex organic molecule with significant chemical and biological properties. Its molecular formula is , and it has a molecular weight of approximately 323.34 g/mol. This compound is categorized as a phenylalanine derivative, which indicates its relevance in biochemical applications, particularly in medicinal chemistry and drug design.
This compound can be sourced from various chemical suppliers and is classified under several chemical categories, including:
The synthesis of (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. Characterization methods such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid features:
Property | Value |
---|---|
Molecular Formula | C16H21NO6 |
Molecular Weight | 323.34 g/mol |
Stereochemistry | Absolute configuration |
Defined Stereocenters | 1 |
The compound's stereochemistry plays a crucial role in its biological activity, affecting how it interacts with biological targets.
The compound can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups. The carboxylic acid can engage in acid-base reactions, while the oxo group may undergo nucleophilic additions.
The mechanism of action for (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid primarily involves its interaction with biological systems at the molecular level:
Research indicates that compounds with similar structures have shown efficacy in modulating biological pathways, supporting further investigation into this specific compound's potential therapeutic uses.
The compound exhibits typical characteristics of carboxylic acids, such as solubility in polar solvents and reactivity towards bases and alcohols.
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid has potential applications in various scientific fields:
This compound's unique structure and properties make it a valuable subject for further research and application in both academic and industrial settings.
The emergence of this compound coincides with key advancements in ACE inhibitor rational design during the late 20th century. Following the landmark discovery of captopril (the first orally active ACE inhibitor) in the 1970s, medicinal chemists systematically explored structural modifications to optimize pharmacokinetic properties while retaining inhibitory potency. The incorporation of tert-butyl ester groups emerged as a strategic innovation to address the poor oral bioavailability observed with early carboxylate-containing inhibitors like enalaprilat. Patent literature from the early 2000s reveals protected α-keto acid derivatives, including the title compound, as intentional molecular designs to serve as synthetic intermediates for prodrug development [1]. The tert-butyl protection strategy effectively masks the polar carboxylic acid functionality, significantly enhancing intestinal absorption while maintaining the structural features necessary for ACE binding. This molecular innovation represented a critical advancement in antihypertensive drug design, bridging the gap between first-generation ACE inhibitors and modern stereochemically optimized variants [1] [9].
The molecular architecture of this compound integrates several pharmacophoric elements that confer distinctive physicochemical and stereochemical properties:
Stereogenic Center: The (2S)-configuration enables precise spatial orientation of the phenyl substituent, facilitating optimal binding interactions within the hydrophobic S1' pocket of ACE's catalytic site. Enantiomeric purity directly influences inhibitory potency, with the (S)-configuration demonstrating superior binding affinity compared to the (R)-enantiomer [6].
Ester-Carboxylate System: The tert-butyl ester (Boc-protected carboxyl) at C4 and free carboxylic acid at C1 create a zwitterionic potential that enhances solubility profiles while maintaining sufficient lipophilicity for membrane penetration. This bifunctional polarity profile represents a strategic balance not observed in simpler phenylbutanoic acid derivatives like 4-phenylbutyric acid (CAS 1821-12-1) [8].
Keto-Acid Functionality: The α-keto acid moiety adjacent to the phenyl group provides a planar, electron-deficient center capable of forming reversible covalent interactions with catalytic zinc ions in metalloprotease active sites, a feature exploited in several ACE inhibitor designs [3].
Table 1: Comparative Structural and Physicochemical Properties
Structural Feature | (2S)-4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic Acid | 4-Phenylbutanoic Acid | 2-Oxo-4-phenylbutanoic Acid |
---|---|---|---|
CAS Registry Number | Not explicitly listed (derivatives: 51186-58-4) | 1821-12-1 | 710-11-2 |
Molecular Formula | C₁₄H₁₈O₄ (calculated) | C₁₀H₁₂O₂ | C₁₀H₁₀O₃ |
Key Functional Groups | tert-Butyl ester, α-carboxylic acid, chiral center | Terminal carboxylic acid | α-Keto acid, carboxylic acid |
Stereochemistry | (S)-configuration at C2 | Achiral | Achiral |
Physicochemical Role | Prodrug intermediate | Metabolic precursor | Zinc-binding motif |
Bioactivity Relevance | ACE inhibitor synthesis | Not directly bioactive | Weak ACE inhibition |
The crystalline form typically displays moderate melting points (47-51°C range observed in structurally similar α-keto acids), with density approximately 1.2 g/cm³, consistent with aromatic carboxylic acid derivatives [3]. The tert-butyl group significantly increases molecular weight (278.3 g/mol) compared to simpler phenylbutanoic acids (164.20 g/mol for 4-phenylbutyric acid), directly influencing its pharmacokinetic properties [8].
This compound serves as a crucial synthetic intermediate for advanced ACE inhibitors through several validated pathways:
Prodrug Synthesis: The tert-butyl ester undergoes enzymatic hydrolysis in vivo to yield active dicarboxylate inhibitors that bind the catalytic zinc ion in ACE. This biotransformation strategy effectively overcomes the poor oral bioavailability associated with free carboxylic acid-containing drugs while maintaining target specificity [1] [7].
Structure-Activity Relationship (SAR) Optimization: The phenyl moiety at C2 provides directed hydrophobicity that enhances binding within the S1' specificity pocket of the ACE catalytic domain. X-ray crystallographic studies of ACE-inhibitor complexes confirm that inhibitors containing this structural motif exhibit 200-3000-fold selectivity for the C-domain of somatic ACE, a critical advancement in reducing side effects associated with non-selective inhibition [7].
Synthetic Versatility: The compound's dual functionality enables conjugation with proline analogs or mercaptan zinc-binding groups to create hybrid inhibitors. For example, coupling with N-protected amino acids generates dipeptidomimetics that mimic the natural substrate angiotensin I, while maintaining resistance to proteolytic degradation [9].
The strategic incorporation of this α-keto acid derivative into ACE inhibitor design addresses two critical pharmacological challenges simultaneously: enhancing oral bioavailability through ester prodrug formulation and optimizing binding specificity through stereochemical control. This dual advantage explains its prominence in modern antihypertensive drug development pipelines [1] [7] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4